molecular formula C14H12F2O2S2 B3179017 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane CAS No. 89818-28-0

1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane

Cat. No.: B3179017
CAS No.: 89818-28-0
M. Wt: 314.4 g/mol
InChI Key: XIZVVANPWMMGME-UHFFFAOYSA-N
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Description

1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane is an organic compound with the molecular formula C14H12F2O2S2 It is characterized by the presence of two phenyl rings substituted with fluorine and methoxy groups, connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane can be synthesized through the oxidative coupling of thiols. A common method involves the reaction of 3-fluoro-4-methoxythiophenol with an oxidizing agent such as iodine or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows:

2C7H6FOSH+I2C14H12F2O2S2+2HI2 \text{C}_7\text{H}_6\text{FOS}H + \text{I}_2 \rightarrow \text{C}_{14}\text{H}_{12}\text{F}_2\text{O}_2\text{S}_2 + 2 \text{HI} 2C7​H6​FOSH+I2​→C14​H12​F2​O2​S2​+2HI

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: The fluorine and methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive proteins. The fluorine and methoxy groups can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(3-methoxyphenyl)disulfane
  • 2,2’-Difluorodiphenyldisulfide
  • 4,4’-Disulfanediylbis(2-methylphenol)
  • 5,5’-Disulfanediylbis(2-nitrobenzoic acid)

Uniqueness

1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane is unique due to the presence of both fluorine and methoxy groups on the phenyl rings. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other disulfides.

Properties

IUPAC Name

2-fluoro-4-[(3-fluoro-4-methoxyphenyl)disulfanyl]-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2S2/c1-17-13-5-3-9(7-11(13)15)19-20-10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZVVANPWMMGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531047
Record name 1,1'-Disulfanediylbis(3-fluoro-4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89818-28-0
Record name 1,1'-Disulfanediylbis(3-fluoro-4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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